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Compound of Interest

Compound Name: Meclozine Dihydrochloride

Cat. No.: B001051

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of meclozine
dihydrochloride and its molecular docking with the histamine H1 receptor. The information
presented is collated from recent scientific literature, offering a detailed resource for
researchers in pharmacology, medicinal chemistry, and drug development.

Crystal Structure of Meclozine Dihydrochloride

The three-dimensional atomic structure of meclozine dihydrochloride was determined using
Microcrystal Electron Diffraction (MicroED), a technique that has proven successful for solving
the structures of small molecules from nanocrystals.[1] The compound crystallizes in a
monoclinic system and contains two enantiomers (1R/1S) in the unit cell.[1][2]

Crystallographic Data

The crystallographic data for meclozine dihydrochloride is summarized in the table below.[1]
The structure was solved ab initio and refined to a final R1 value of 17.89%.[1] The complete
crystallographic information file (CIF) is available from the Cambridge Crystallographic Data
Centre (CCDC) under the deposition number 2293443.
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Parameter Value
Crystal System Monoclinic
Space Group P2i/c

a 14.39 A

b 7.19A

c 2452 A

a 90.000°

B 101.958°
Y 90.000°
Resolution 0.96 A

Molecular Packing and Interactions

The crystal structure of meclozine dihydrochloride reveals a packing arrangement where the
R and S enantiomers form repetitive double layers.[1] This packing is stabilized by a network of
intermolecular interactions, including:

» N-H---Cl~ Hydrogen Bonding: These strong interactions are a key feature of the crystal
packing.[1]

e C-H---Cl~ Hydrogen Bonds: Weaker hydrogen bonds also contribute to the stability of the
lattice.[1]

e TI-Stacking: Interactions between the aromatic rings of adjacent molecules further stabilize
the crystal structure.[1]

Molecular Docking with Histamine H1 Receptor

Molecular docking studies have been performed to elucidate the binding mechanism of
meclozine to its pharmacological target, the histamine H1 receptor.[1] This provides insights
into the conformational changes of the drug from its solid-state structure to its biologically
active, receptor-bound state.[1]
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Docking Parameters

The molecular docking was performed using a grid box centered on the position of the
endogenous ligand, histamine, within the cryo-EM structure of the histamine H1 receptor.[1]

Parameter Value

Target Protein Histamine H1 Receptor

Grid Box Dimensions 18.75 A x 18.75 A x 18.75 A
Grid Box Spacing 0.375 A

) Centered on the experimentally determined
Grid Box Center . ] )
position of histamine

Key Interactions

The docking analysis revealed that meclozine interacts with several key residues in the binding
pocket of the histamine H1 receptor. These interactions involve some of the same residues that
bind to histamine, as well as additional residues in adjacent regions.[3] A comparative analysis

with the second-generation antihistamine levocetirizine showed conserved binding sites.[2]

Experimental Protocols
Crystal Structure Determination via MicroED

The following protocol provides a detailed methodology for the determination of the crystal
structure of meclozine dihydrochloride using MicroED.[1]

o Sample Preparation: A sample of meclozine dihydrochloride powder is prepared for
MicroED analysis.

o Grid Preparation: The sample is applied to a suitable electron microscopy grid.

e Microscope Setup: A 200 kV Thermo Fisher Talos Arctica Cryo-TEM equipped with a CetaD
CMOS camera and EPUD software is used for data collection.[1][2] The electron wavelength
is approximately 0.0251 A.[1]
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Crystal Screening: The grid is initially screened in imaging mode (LM 210x) to create a grid
atlas and identify crystals of suitable thickness and quality.[1][2]

Data Collection: Continuous rotation diffraction data is collected from the selected
nanocrystals. A selected area aperture is used to reduce background noise.[2]

Data Processing: The collected diffraction intensities are converted to the SHELX hkl format
using XDSCONV.[1]

Structure Solution and Refinement: The structure is solved ab initio using SHELXT and
refined using SHELXL.[1]
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Experimental workflow for the crystal structure determination of meclozine dihydrochloride.
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Molecular Docking Protocol

The following protocol outlines the methodology for the molecular docking of meclozine
dihydrochloride with the histamine H1 receptor.[1]

Receptor Preparation: The cryo-EM structure of the human histamine H1 receptor is
obtained. Any existing ligands and water molecules are removed from the binding site.

o Ligand Preparation: The 3D structure of the meclozine enantiomers (1R and 1S) is prepared
for docking. This includes assigning appropriate atom types and charges.

o Grid Generation: A docking grid is defined within the binding site of the histamine H1
receptor. The grid box is centered on the known binding position of histamine and has
dimensions of 18.75 A x 18.75 A x 18.75 A with a spacing of 0.375 A.[1]

e Molecular Docking: The prepared meclozine enantiomers are docked into the defined grid of
the histamine H1 receptor using a suitable molecular docking software.

o Pose Analysis: The resulting docking poses are analyzed to identify the most favorable
binding modes based on scoring functions and visual inspection of the intermolecular
interactions.
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Workflow for the molecular docking of meclozine dihydrochloride with the histamine H1
receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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